molecular formula C21H19N3O6S B2428602 N-(2-methoxy-5-nitrophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide CAS No. 330190-19-7

N-(2-methoxy-5-nitrophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B2428602
CAS RN: 330190-19-7
M. Wt: 441.46
InChI Key: KHIHOZBCOXWYSJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNBA is a member of the family of sulfonamide compounds, which have been widely used in medicinal chemistry for their diverse biological activities.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthesis of Gefitinib : The compound is utilized in the synthesis of Gefitinib, an anticancer drug. It involves conversion processes and catalytic hydrogenation (Jin et al., 2005).

  • Radioligand Preparation : It's used in the preparation of radioligands for radioimmunoassay of sulpiride-related compounds. This process involves labeling with iodine for biological studies (Cardoso & Pradelles, 1982).

  • Synthesis of Acridine and Bis Acridine Sulfonamides : The compound contributes to the synthesis of acridine sulfonamides, which are studied as inhibitors of carbonic anhydrase, an enzyme significant in various physiological functions (Ulus et al., 2013).

Biochemical and Pharmaceutical Research

  • Serotonin Receptor Agonist Synthesis : It's involved in creating compounds acting as serotonin receptor agonists, significant for gastrointestinal motility (Sonda et al., 2003).

  • Antidiabetic and Antimicrobial Potential : The compound is a part of research in synthesizing derivatives for antidiabetic potential, offering insights into new treatments for diabetes (Thakal, Singh, & Singh, 2020).

Material Science and Engineering

  • Corrosion Inhibition Studies : Its derivatives are studied for their role in inhibiting corrosion of metals, which is crucial in material science and engineering applications (Mishra et al., 2018).

  • Synthesis of N-Substituted Benzene Sulfonamide : The compound plays a role in synthesizing N-substituted derivatives for antioxidant and enzyme inhibition studies (Fatima et al., 2013).

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-14-7-10-16(11-8-14)31(28,29)23-18-6-4-3-5-17(18)21(25)22-19-13-15(24(26)27)9-12-20(19)30-2/h3-13,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIHOZBCOXWYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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